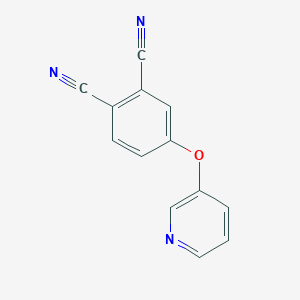
4-(Pyridin-3-yloxy)-phthalonitrile
描述
4-(Pyridin-3-yloxy)-phthalonitrile (PPN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPN is a phthalonitrile derivative that has a pyridine ring attached to it. This compound has been widely studied for its unique properties and potential uses in the field of materials science, organic synthesis, and medicinal chemistry.
科学研究应用
Novel Synthesis and Characterization
4-(Pyridin-3-yloxy)-phthalonitrile and its derivatives have been utilized in the synthesis of novel compounds. For instance, Büşra Mızrak and colleagues synthesized new pyridine derivatives Co(II) phthalocyanines using 4-(4-methylpyridin-2-yloxy) phthalonitrile and 3-(4-methylpyridin-2-yloxy) phthalonitrile (Mızrak, Altındal, & Abdurrahmanoğlu, 2017). Similarly, Şaziye Abdurrahmanoğlu and team used 4-(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yloxy)phthalonitrile to prepare novel Zn(II) phthalocyanines with pyridone substituents (Abdurrahmanoğlu, Canlıca, Mack, & Nyokong, 2018).
Optical and Electronic Properties
Aleyna Çavuş and colleagues explored the nonlinear optical properties of novel 4-(1-(pyridin-4-yl) ethoxyl) substituted double-decker rare earth phthalocyanine complexes (Çavuş, Görk, Erdem, & Özer, 2022). Xu Xiu-zh studied the spectral properties of water-soluble octasubstituted phthalocyaninatozinc, synthesized using a derivative of 4-(Pyridin-3-yloxy)-phthalonitrile (Xiu-zh, 2014).
Luminescent Sensor Development
Xiaolei Zhang and team synthesized Ln-MOFs using 4-(pyridin-3-yloxy)-phthalic acid and found applications in selective sensing materials for Fe3+ ion and Cr2O72- ion (Zhang, Zhan, Liang, Chen, Liu, Jia, & Hu, 2018).
Polymer Chemistry and Material Science
Haifeng Wang and colleagues synthesized a novel vinylpyridine-based phthalonitrile polymer with significant thermal and thermo-oxidative stabilities (Wang, Wang, Guo, Chen, Yu, Ma, Ji, Naito, Zhang, & Zhang, 2018). Zhenjie Xi et al. developed pyridine-containing aromatic phthalonitrile polymers showcasing enhanced thermal properties (Xi, Chen, Yu, Ma, Ji, Naito, Ding, Qu, & Zhang, 2016).
Photochemical Applications
Burak Barut and team synthesized water-soluble derivatives of phthalocyanines using a phthalonitrile compound for applications in photodynamic therapy (PDT) and DNA photodamage studies (Barut, Yalçın, & Demirbaş, 2021).
属性
CAS 编号 |
93485-73-5 |
|---|---|
产品名称 |
4-(Pyridin-3-yloxy)-phthalonitrile |
分子式 |
C13H7N3O |
分子量 |
221.21 g/mol |
IUPAC 名称 |
4-pyridin-3-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H7N3O/c14-7-10-3-4-12(6-11(10)8-15)17-13-2-1-5-16-9-13/h1-6,9H |
InChI 键 |
PLUZIFDYUWBQSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C#N)C#N |
规范 SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C#N)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


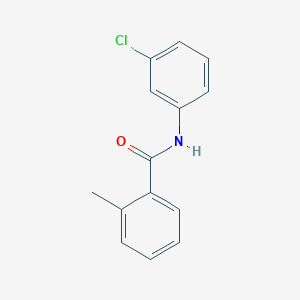
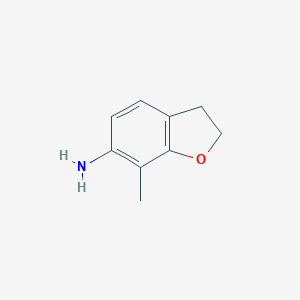
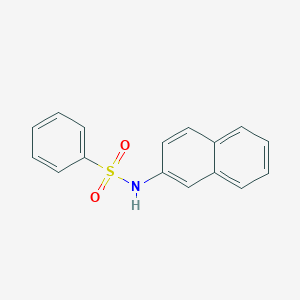
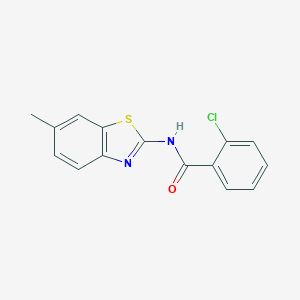
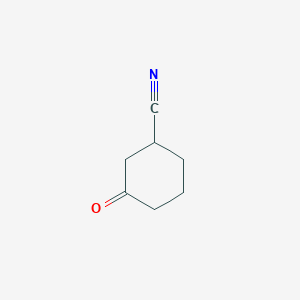
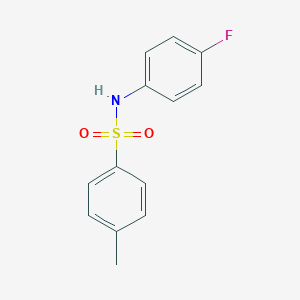
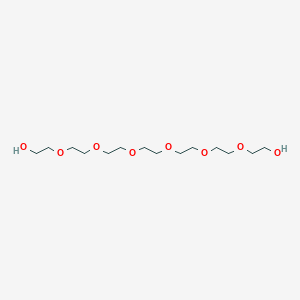

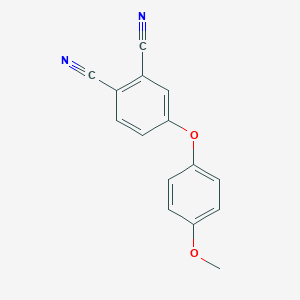



![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)
